molecular formula C28H58O3Si B13975322 (Docos-1-en-1-yl)(triethoxy)silane CAS No. 330457-44-8

(Docos-1-en-1-yl)(triethoxy)silane

Cat. No.: B13975322
CAS No.: 330457-44-8
M. Wt: 470.8 g/mol
InChI Key: KGRLFXUFXPWRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosenyltriethoxysilane: is an organosilicon compound with the molecular formula C29H60O3Si. It is known for its ability to form self-assembled monolayers that can be modified to hydroxyls. This compound is widely used as a silane coupling agent, which helps in forming durable bonds between organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosenyltriethoxysilane is typically synthesized by reacting dodecenyltriethoxysilane with tetradecenyl bromide. The specific synthesis steps can be fine-tuned and optimized as needed .

Industrial Production Methods: Industrial production of docosenyltriethoxysilane involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process often includes purification steps such as distillation and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Docosenyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. It can react with water and moisture in the air, liberating ethanol .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Docosenyltriethoxysilane exerts its effects by forming self-assembled monolayers on surfaces. The hydrolyzable group in the compound forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel. The organofunctional group alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .

Comparison with Similar Compounds

  • Dodecyltriethoxysilane
  • Hexyltriethoxysilane
  • Octadecyltrimethoxysilane
  • Triethoxyoctylsilane
  • Decyltrimethoxysilane

Comparison: Docosenyltriethoxysilane is unique due to its long-chain structure, which provides enhanced adhesion properties compared to shorter-chain silanes like hexyltriethoxysilane. Its ability to form self-assembled monolayers and modify surfaces to hydroxyls makes it particularly useful in applications requiring strong and durable bonds between organic and inorganic materials .

Properties

CAS No.

330457-44-8

Molecular Formula

C28H58O3Si

Molecular Weight

470.8 g/mol

IUPAC Name

docos-1-enyl(triethoxy)silane

InChI

InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h27-28H,5-26H2,1-4H3

InChI Key

KGRLFXUFXPWRDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=C[Si](OCC)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.